molecular formula C17H22ClN3O2 B6018312 3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol

3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol

Cat. No. B6018312
M. Wt: 335.8 g/mol
InChI Key: ZRRRRNAQGMMURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol, also known as TRO19622, is a novel small molecule that has been extensively studied for its potential therapeutic applications. TRO19622 is a selective antagonist of the vasopressin 1a receptor (V1aR) and has been shown to have potential therapeutic effects in a range of neurological and psychiatric disorders.

Mechanism of Action

3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol is a selective antagonist of the vasopressin 1a receptor (V1aR). The V1aR is a G protein-coupled receptor that is expressed in a range of tissues, including the brain. The V1aR has been implicated in a range of physiological and behavioral processes, including social behavior, stress response, and cognitive function. This compound has been shown to block the effects of vasopressin, a neuropeptide that activates the V1aR, and thereby modulate these processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to modulate the hypothalamic-pituitary-adrenal (HPA) axis, a key regulator of the stress response. This compound has also been shown to modulate the release of dopamine, a neurotransmitter that is involved in reward and motivation. In addition, this compound has been shown to modulate the release of oxytocin, a neuropeptide that is involved in social behavior.

Advantages and Limitations for Lab Experiments

One advantage of 3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol is its selectivity for the V1aR. This allows for more precise modulation of the receptor and reduces the potential for off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental paradigms.

Future Directions

There are several future directions for research on 3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Another area of interest is the potential use of this compound as a tool for studying the role of the V1aR in physiological and behavioral processes. Finally, there is a need for further research to optimize the synthesis and potency of this compound and related compounds.

Synthesis Methods

3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol is synthesized through a multi-step process that involves the reaction of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with piperidine and 3-(chloromethyl)propan-1-ol. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.

Scientific Research Applications

3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have potential therapeutic effects in animal models of depression, anxiety, and social behavior disorders. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and autism spectrum disorders.

properties

IUPAC Name

3-[1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c18-15-7-1-6-14(10-15)17-19-16(23-20-17)12-21-8-2-4-13(11-21)5-3-9-22/h1,6-7,10,13,22H,2-5,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRRRNAQGMMURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=NO2)C3=CC(=CC=C3)Cl)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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